molecular formula C38H53N5O7 B608050 ICI 174,864 CAS No. 92535-15-4

ICI 174,864

Número de catálogo: B608050
Número CAS: 92535-15-4
Peso molecular: 691.9 g/mol
Clave InChI: XUWLAGNFLUARAN-CHQNGUEUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ICI 174,864 se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La secuencia del compuesto es {N,N-di-alil}-Tyr-{Aib}-Phe-Leu, donde Tyr es tirosina, Aib es ácido α-aminoisobutiríco, Phe es fenilalanina y Leu es leucina . La síntesis implica los siguientes pasos:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica típicamente utilizando cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥95% .

Análisis De Reacciones Químicas

Tipos de reacciones

ICI 174,864 experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados modificados de this compound con afinidades de unión y actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

ICI 174,864 exhibits several key characteristics:

  • Chemical Structure : C₃₈H₅₃N₅O₇
  • Molecular Weight : 691.87 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in DMSO (69.19 mg/ml) and water (1 mg/ml) .

Immunomodulatory Effects

Research indicates that this compound can significantly affect immune function. A study involving splenocytes from female B6C3F1 mice demonstrated that exposure to this compound suppressed T cell cytokine production and natural killer cell activity at higher concentrations. Specifically:

  • IL-2 Production : Suppressed at 10 µM concentration.
  • IL-4 Production : Significantly inhibited by both TIPP and this compound.
  • Natural Killer Cell Activity : Slight suppression observed with this compound .

Table 1: Effects of this compound on Immune Functions

Immune FunctionConcentration (µM)Effect
IL-2 Production10Suppressed
IL-4 ProductionLow concentrationsSignificantly suppressed
NK Cell ActivityNot specifiedSlight suppression

Cardiovascular Applications

This compound has been investigated for its antiarrhythmic properties. In studies involving rats with acute myocardial ischemia, pretreatment with this compound eliminated the antiarrhythmic effects of certain agonists. This suggests that delta-opioid receptor antagonism may play a role in stabilizing cardiac function during ischemic events .

Table 2: Antiarrhythmic Effects of this compound

Study ContextTreatmentObserved Effect
Rats with myocardial ischemiaThis compound (2.5 mg/kg)Eliminated antiarrhythmic effects of DPDPE

Analgesic Potential

While primarily known as an antagonist, this compound has shown partial agonist activity under certain conditions. It was found to inhibit twitch responses in electrically stimulated mouse vas deferens and guinea pig ileum, indicating potential analgesic effects:

  • ED50 in Mouse Vas Deferens : 90 µM
  • ED50 in Guinea Pig Ileum : Greater than 100 µM .

Table 3: Analgesic Activity of this compound

Test SubjectED50 (µM)
Mouse Vas Deferens90
Guinea Pig Ileum>100

Inverse Agonistic Activity

Recent studies have demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in specific cellular contexts. This property was evidenced by its ability to enhance forskolin-stimulated cAMP accumulation in human embryonic kidney cells expressing delta-opioid receptors .

Table 4: Inverse Agonistic Effects of this compound

Experimental ConditionResponse TypeEffect Observed
Forskolin-stimulated cAMPHuman embryonic kidneyEnhanced cAMP accumulation

Actividad Biológica

ICI 174,864 is a selective antagonist for the delta-opioid receptor (DOR), which plays a significant role in modulating various physiological processes, including pain perception, mood regulation, and immune responses. This article explores the biological activity of this compound through a review of relevant studies, including its pharmacological properties, effects on immune function, and implications in neurobiology.

Pharmacological Profile

This compound is primarily recognized for its antagonistic effects on delta-opioid receptors. Research indicates that it exhibits inverse agonist activity , meaning it can reduce the baseline activity of the receptor below its normal level. This property was demonstrated in human embryonic kidney 293 cells expressing cloned murine delta-opioid receptors, where this compound significantly enhanced forskolin-induced cAMP accumulation, indicating its role in modulating intracellular signaling pathways associated with DOR activation .

Table 1: Summary of this compound Pharmacological Effects

Study Effect Observed Concentration Model Used
Cohen et al. (1996)Inverse agonist activityNot specifiedNG108-15 membranes
Cotton et al. (1984)Selective antagonist for δ-opioid receptorsNot specifiedVarious in vitro models
Hirning et al. (1985)Antagonized DADLE effects on cAMP efflux0.75 µMRat neostriatum

Immunomodulatory Effects

Recent studies have also highlighted the immunomodulatory effects of this compound. In vitro experiments demonstrated that exposure to this compound at a concentration of 10 µM significantly suppressed interleukin-2 (IL-2) production by T cells and affected other cytokines such as IL-4 and IL-6 . This suggests that while delta-opioid receptor agonists can stimulate immune responses, antagonists like this compound may suppress these functions.

Table 2: Immunomodulatory Effects of this compound

Parameter Effect Concentration Cell Type
IL-2 ProductionSuppressed10 µMT cells
IL-4 ProductionSuppressedLow concentrationsT cells
IL-6 ProductionUnaffected/Sporadic enhancementNot specifiedMacrophages

Case Studies and Research Findings

  • Inverse Agonism in Cellular Models : A study conducted by Cohen et al. (1996) demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in NG108-15 neuronal cell lines. The compound was shown to enhance cAMP levels in response to forskolin stimulation, indicating its potential utility in understanding opioid receptor dynamics .
  • Impact on Immune Function : In another study examining the effects of various delta-opioid antagonists on immune cell function, this compound was noted to suppress T cell activation markers significantly at higher concentrations. This highlights its potential role in modulating immune responses during inflammatory conditions .
  • Neurobiological Implications : Recent advancements using genetically encoded biosensors have allowed researchers to assess the binding and functional dynamics of opioid receptors in vivo. These studies suggest that this compound effectively inhibits DOR-mediated signaling pathways without affecting other opioid receptors significantly .

Propiedades

Número CAS

92535-15-4

Fórmula molecular

C38H53N5O7

Peso molecular

691.9 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1

Clave InChI

XUWLAGNFLUARAN-CHQNGUEUSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

SMILES isomérico

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C

SMILES canónico

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Ici 174865;  Ici-174865;  Ici174865;  Ici 174,865;  Ici-174,865;  Iciq174,865; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ICI 174,864
Reactant of Route 2
Reactant of Route 2
ICI 174,864
Reactant of Route 3
Reactant of Route 3
ICI 174,864
Reactant of Route 4
Reactant of Route 4
ICI 174,864
Reactant of Route 5
ICI 174,864
Reactant of Route 6
ICI 174,864

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.